molecular formula C7H6BrF2NO B1412592 5-Bromo-4-difluoromethoxy-2-methylpyridine CAS No. 1805526-61-7

5-Bromo-4-difluoromethoxy-2-methylpyridine

Cat. No.: B1412592
CAS No.: 1805526-61-7
M. Wt: 238.03 g/mol
InChI Key: SMTZBOGOHLLQFI-UHFFFAOYSA-N
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Description

5-Bromo-4-difluoromethoxy-2-methylpyridine is a chemical compound with the molecular formula C7H6BrF2NO and a molecular weight of 238.03 g/mol . It is a pyridine derivative, characterized by the presence of bromine, difluoromethoxy, and methyl groups attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-difluoromethoxy-2-methylpyridine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-difluoromethoxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-4-difluoromethoxy-2-methylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. The molecular targets and pathways involved are specific to the reactions it undergoes and the products formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-difluoromethoxy-2-methylpyridine is unique due to the presence of both bromine and difluoromethoxy groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in organic synthesis and various research applications.

Properties

IUPAC Name

5-bromo-4-(difluoromethoxy)-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c1-4-2-6(12-7(9)10)5(8)3-11-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZBOGOHLLQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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